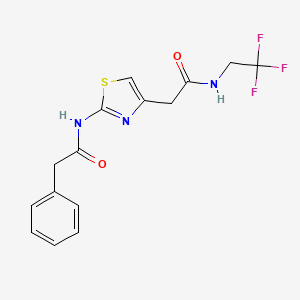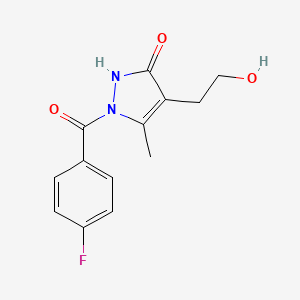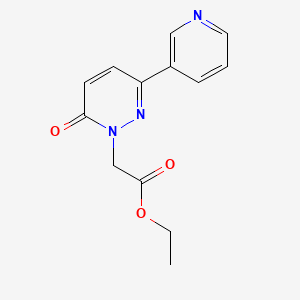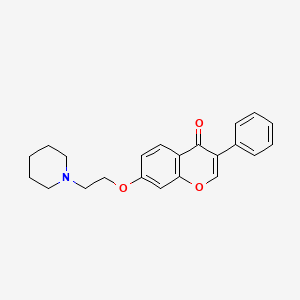![molecular formula C26H22N4O2S B2862168 3-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(4-ethylphenyl)benzamide CAS No. 933014-76-7](/img/structure/B2862168.png)
3-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(4-ethylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)benzamide is a complex organic compound that belongs to the class of thienopyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)benzamide involves multiple steps, starting from readily available precursors. The key steps include the formation of the thienopyrimidine core, followed by functionalization to introduce the desired substituents.
Formation of Thienopyrimidine Core: The synthesis begins with the condensation of a thieno[3,2-d]pyrimidine derivative with appropriate aldehydes or ketones under acidic or basic conditions.
Functionalization: The core structure is then functionalized through various reactions such as alkylation, acylation, and amination to introduce the 7,9-dimethyl and 4-oxopyrido groups.
Final Coupling: The final step involves coupling the functionalized thienopyrimidine with N-(4-ethylphenyl)benzamide using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticonvulsant and tranquilizer.
Biological Research: It is used in studies related to its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)benzamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,4-d]pyrimidin-4(3H)-thione: Known for its photosensitizing properties.
2,7,9-trimethyl-4H-pyrido[3’,2’4,5]thieno[3,2-d][1,3]oxazin-4-one: Another thienopyrimidine derivative with distinct chemical properties.
Uniqueness
3-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)benzamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity
Propriétés
IUPAC Name |
3-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(4-ethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c1-4-17-8-10-19(11-9-17)29-24(31)18-6-5-7-20(13-18)30-14-27-22-21-15(2)12-16(3)28-25(21)33-23(22)26(30)32/h5-14H,4H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSWQXGHHIZXBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NC4=C(C3=O)SC5=C4C(=CC(=N5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2862087.png)

![(E)-2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)ethenesulfonamide](/img/structure/B2862090.png)
![(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide](/img/structure/B2862093.png)
![(3S,4S)-4-(1-Methylimidazol-4-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2862094.png)
![N-ethyl-2-(naphtho[2,1-b]furan-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2862095.png)


![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2862099.png)
![2-Amino-2-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2862101.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2862103.png)
![5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-1,2-oxazole](/img/structure/B2862106.png)

